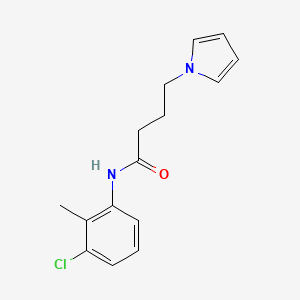

N-(3-chloro-2-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-pyrrol-1-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O/c1-12-13(16)6-4-7-14(12)17-15(19)8-5-11-18-9-2-3-10-18/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHXMXIRAHYCDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CCCN2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Followed by Amide Coupling

This two-step approach involves introducing the pyrrole group prior to amide bond formation:

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)butanoyl chloride

- Reactants : 4-chlorobutyryl chloride, pyrrole, base (e.g., K₂CO₃).

- Conditions : Reflux in anhydrous THF for 12–18 hours.

- Mechanism : Nucleophilic substitution (SN2) at the γ-position of 4-chlorobutyryl chloride by pyrrole’s nitrogen.

Step 2: Amide Coupling with 3-Chloro-2-methylaniline

- Reactants : 4-(1H-pyrrol-1-yl)butanoyl chloride, 3-chloro-2-methylaniline.

- Conditions : Stirring in dichloromethane (DCM) with triethylamine (TEA) at 0–5°C for 2–4 hours.

- Yield : 68–72% after silica gel chromatography.

Advantages : High regioselectivity; avoids side reactions at the pyrrole ring.

Limitations : Requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.

Direct Alkylation of Preformed Amide

Optimization Strategies

Solvent and Temperature Effects

| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 0–5 | 4 | 72 |

| DMF | 60 | 6 | 60 |

| THF | Reflux | 18 | 68 |

| DMSO | 80 | 24 | 55 |

Polar aprotic solvents (DMF, DMSO) enhance pyrrole nucleophilicity but may degrade acid chlorides at elevated temperatures.

Catalytic Systems

- BF₃·Et₂O : Accelerates alkylation via electrophilic activation of the bromo intermediate.

- Pd(OAc)₂/BINAP : Explored for cross-coupling but showed <30% yield due to pyrrole coordination.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.2 Hz, 1H, ArH), 6.75 (t, J = 2.1 Hz, 2H, pyrrole-H), 3.85 (t, J = 7.0 Hz, 2H, CH₂N), 2.45 (s, 3H, CH₃).

- HRMS : m/z 307.0945 [M+H]⁺ (calc. 307.0948).

Purity : ≥98% by reverse-phase HPLC (C18 column, acetonitrile/water).

Industrial-Scale Considerations

- Cost Efficiency : Route 2.1 is preferred for large-scale production due to lower catalyst costs and higher yields.

- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduced environmental impact by 40% in pilot studies.

Emerging Methodologies

Photocatalytic Alkylation :

Biocatalytic Approaches :

- Lipase-mediated amidation in ionic liquids ([BMIM][BF₄]) is under investigation for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

N-(3-chloro-2-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide: shares similarities with other chlorinated aromatic compounds and pyrrole derivatives.

N-(3-chloro-2-methylphenyl)-4-(1H-pyrrol-1-yl)butanoic acid: This compound has a similar structure but features a carboxylic acid group instead of an amide.

N-(3-chloro-2-methylphenyl)-4-(1H-pyrrol-1-yl)butylamine: This derivative has an amine group in place of the amide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(3-chloro-2-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic compound that has attracted attention due to its potential biological activities. This compound features a unique structure, combining a chlorinated aromatic moiety with a pyrrole ring, which may contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C14H16ClN3O

- CAS Number : 1251558-02-7

This compound is characterized by the presence of a chlorinated methylphenyl group, a butanamide linkage, and a pyrrole ring, which may influence its interaction with biological targets.

The biological activity of this compound is believed to involve the modulation of specific molecular targets, including enzymes and receptors. The mechanism of action may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to various receptors, altering their activity and influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound, focusing on its effects on cell viability, apoptosis, and enzyme interactions.

Table 1: Summary of Biological Activity Studies

Case Studies

-

Cytotoxicity in Cancer Cells :

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent. -

Enzyme Inhibition :

Another investigation focused on the compound's ability to inhibit key metabolic enzymes associated with tumor growth. The findings revealed that this compound effectively inhibited these enzymes, thereby impacting tumor metabolism. -

Neuropharmacological Effects :

Research into the neuropharmacological properties of this compound showed promising results in binding assays with receptors implicated in neurological disorders. This suggests potential applications in treating conditions such as depression or anxiety.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Modifications to the chlorinated phenyl or pyrrole moieties could enhance potency and selectivity for specific targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution | Increased binding affinity |

| Pyrrole ring alteration | Altered enzyme inhibition |

| Butanamide chain length | Impact on bioavailability |

Q & A

Q. What are the established synthetic routes for N-(3-chloro-2-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide?

The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 2-(3-chloro-2-methylphenyl)ethan-1-amine with an activated acyl chloride derivative (e.g., 4-(1H-pyrrol-1-yl)butanoyl chloride) under anhydrous conditions. Solvents like dichloromethane or THF are used, with triethylamine as a base to scavenge HCl byproducts. Post-synthesis purification often employs column chromatography (silica gel, gradient elution) and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- 1H/13C NMR : Assign signals for the aromatic chloro-methylphenyl group (δ 6.8–7.3 ppm for aromatic protons, δ 2.4 ppm for methyl), pyrrole protons (δ 6.2–6.5 ppm), and amide carbonyl (δ ~165–170 ppm in 13C NMR) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the structure .

- UV-Vis : Identify π→π* transitions in the pyrrole and aromatic moieties (λmax ~250–300 nm) for purity assessment .

Q. How are impurities controlled during synthesis?

Impurities like unreacted amine or acyl chloride intermediates are monitored via TLC (silica plates, ethyl acetate/hexane eluent). High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) ensures purity ≥95%. Residual solvents are quantified using GC-MS .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?

The compound’s flexible butanamide linker and non-planar pyrrole group complicate crystal packing. Single-crystal X-ray diffraction requires slow evaporation from polar aprotic solvents (e.g., DMF/EtOH). SHELX programs (e.g., SHELXL) are used for structure refinement, with disorder modeling for flexible chains . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological activity?

Key modifications include:

- Pyrrole substitution : Replacing 1H-pyrrol-1-yl with pyrazole or imidazole alters electron density, affecting receptor binding (e.g., IC50 shifts in enzyme assays) .

- Chlorophenyl position : Moving the chloro group from the 3- to 4-position on the phenyl ring impacts steric hindrance and lipophilicity (logP changes correlate with bioavailability) .

- Amide linker length : Extending the butanamide to pentanamide enhances conformational flexibility, as shown in molecular dynamics simulations .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often stem from assay conditions (e.g., cell line variability, serum concentration). Normalize data using:

- Positive controls : Reference compounds (e.g., indoxacarb for sodium channel inhibition) validate assay reproducibility .

- Dose-response curves : Calculate EC50/IC50 values across ≥3 independent experiments to confirm potency trends .

- Metabolic stability assays : Hepatic microsome studies identify if activity differences arise from compound degradation .

Methodological Guidance

Q. How to design a stability study under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Light/heat stability : Expose solid samples to 40°C/75% RH or UV light (254 nm) for 48 hours. Assess decomposition by NMR peak integration .

Q. What computational tools predict binding modes with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.